Product packaging for 3-(5-p-Tolyl-furan-2-yl)-acrylic acid(Cat. No.:CAS No. 62806-32-0)

3-(5-p-Tolyl-furan-2-yl)-acrylic acid

Cat. No.: B11769675
CAS No.: 62806-32-0
M. Wt: 228.24 g/mol
InChI Key: DUQNFABHEUFXNB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(5-p-Tolyl-furan-2-yl)-acrylic acid (CAS 62806-32-0) is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . This high-purity compound serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules featuring furan and acrylic acid moieties. This compound is part of a class of furan-based acrylic acids that are of significant interest in pharmaceutical research for their potential biological activity. Specifically, research has demonstrated that closely related structural analogs, such as 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), function as potent and selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Studies on PAM-2 have shown promising antinociceptive and anti-inflammatory properties in rodent models of chronic inflammatory and neuropathic pain, reducing both sensory and affective pain behaviors without causing motor impairment . The acrylic acid functional group in this product provides a versatile handle for further chemical modification, for instance, through coupling reactions with amines to create amide derivatives like PAM-2, enabling researchers to explore structure-activity relationships and develop novel therapeutic candidates . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B11769675 3-(5-p-Tolyl-furan-2-yl)-acrylic acid CAS No. 62806-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62806-32-0

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(E)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H12O3/c1-10-2-4-11(5-3-10)13-8-6-12(17-13)7-9-14(15)16/h2-9H,1H3,(H,15,16)/b9-7+

InChI Key

DUQNFABHEUFXNB-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the precise arrangement of atoms and their connectivity.

The ¹H NMR spectrum of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing valuable information about the proximity of different proton groups. The expected signals are detailed in the interactive table below.

Interactive Data Table: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH12.0 - 13.0Singlet (broad)-
Ar-H (Tolyl)7.6 - 7.7Doublet~8.0
Ar-H (Tolyl)7.2 - 7.3Doublet~8.0
=CH-COOH7.4 - 7.5Doublet~15.7
Furan-H6.8 - 6.9Doublet~3.5
Furan-H6.6 - 6.7Doublet~3.5
CH=CH-6.3 - 6.4Doublet~15.7
-CH₃2.3 - 2.4Singlet-

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be concentration-dependent. The protons of the p-substituted tolyl group are expected to appear as two distinct doublets in the aromatic region. The acrylic acid moiety's vinyl protons would present as two doublets with a large coupling constant, indicative of a trans configuration. The two protons on the furan (B31954) ring are also anticipated to be doublets with a smaller coupling constant typical for furan systems. The methyl group of the tolyl substituent would appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH~168
Furan C-O~158
Furan C-Ar~152
Ar-C (Tolyl, substituted)~139
=CH-COOH~135
Ar-CH (Tolyl)~130
Ar-C (Tolyl, substituted)~127
Ar-CH (Tolyl)~126
Furan-CH~118
=CH-~115
Furan-CH~110
-CH₃~21

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The quaternary carbons of the furan and tolyl rings will also have characteristic chemical shifts. The remaining aromatic and vinylic carbons will appear in the intermediate region of the spectrum, while the methyl carbon will be the most upfield signal.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the vinyl protons to their respective carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aromatic/Vinylic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=O (Carboxylic Acid)1710 - 1680Stretching
C=C (Alkene)1640 - 1620Stretching
C=C (Aromatic/Furan)1600 - 1450Stretching
C-O (Carboxylic Acid/Furan)1300 - 1200Stretching

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of IR spectroscopy. Actual experimental values may vary.

The most prominent feature would be a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the conjugated carboxylic acid. Absorptions corresponding to C=C stretching of the acrylic and aromatic/furan systems, as well as C-H stretching vibrations, would also be present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₂O₃), the molecular weight is 228.25 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 228. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Key expected fragmentation pathways include:

Loss of a hydroxyl radical (-OH): [M - 17]⁺, leading to a fragment at m/z 211.

Loss of a carboxyl group (-COOH): [M - 45]⁺, resulting in a fragment at m/z 183.

Decarboxylation (-CO₂): [M - 44]⁺, giving a fragment at m/z 184.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high precision, which serves to confirm the elemental composition of the molecule.

X-ray Crystallography in Determining Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By diffracting X-rays off a single crystal of this compound, it would be possible to obtain precise information on bond lengths, bond angles, and torsional angles.

This technique would unequivocally confirm the trans geometry of the acrylic acid double bond and the relative orientation of the furan and tolyl rings. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and provide detailed insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which are crucial in dictating the solid-state properties of the compound. For instance, it is highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers, a common structural motif for this functional group in the solid state.

Single-Crystal X-ray Diffraction Analysis

For a compound like this compound, this analysis would provide definitive information on the planarity of the furan and tolyl rings, the conformation of the acrylic acid side chain, and the spatial relationship between these different molecular fragments.

Hypothetical Crystallographic Data Table

The following table illustrates the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction study. Please note that this data is hypothetical and serves as an example of what would be reported.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1302.1
Z4
Density (calculated) (g/cm³)1.354
R-factor (%)4.5

Hirshfeld Surface Analysis and Supramolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and characterize different types of intermolecular contacts, including hydrogen bonds and π⋯π stacking interactions.

Hypothetical Intermolecular Interaction Data Table

This table provides an example of the kind of information that would be derived from a Hirshfeld surface analysis. The percentages represent the relative contribution of each type of intermolecular contact to the total Hirshfeld surface area.

Interaction TypeContribution (%)Description
H···H45.2Represents the most significant contribution, arising from contacts between hydrogen atoms.
C···H/H···C25.8Indicates van der Waals interactions involving carbon and hydrogen atoms.
O···H/H···O18.5Highlights the presence of hydrogen bonding interactions, likely involving the carboxylic acid group.
C···C8.5Suggests the presence of π⋯π stacking interactions between the furan and/or tolyl rings of adjacent molecules.
Other2.0Includes minor contributions from other types of atomic contacts.

The red spots on a dnorm map would pinpoint the specific locations of close intermolecular contacts, such as the hydrogen bonds from the carboxylic acid and the regions of overlap in the π⋯π stacking of the aromatic rings. This detailed understanding of the supramolecular architecture is essential for correlating the solid-state structure with the material's bulk properties.

Advanced Reactivity and Mechanistic Studies of 3 5 P Tolyl Furan 2 Yl Acrylic Acid

Reaction Mechanisms Governing the Synthesis of Furanacrylic Acid Derivatives

The synthesis of furanacrylic acid derivatives, including 3-(5-p-Tolyl-furan-2-yl)-acrylic acid, is often achieved through well-established condensation reactions. The electronic nature of the furan (B31954) ring plays a significant role in these transformations.

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, and it is widely employed in the synthesis of this compound and its analogs. sciensage.infoacs.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. sciensage.infodamascusuniversity.edu.sy

The mechanism proceeds through several key steps:

Deprotonation: A base, often a weak amine like piperidine (B6355638) or an inorganic base, abstracts a proton from the active methylene compound (e.g., malonic acid) to form a resonance-stabilized carbanion (enolate). mdpi.com

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 5-p-tolyl-2-furaldehyde. This step results in the formation of an aldol-type addition product.

Dehydration and Decarboxylation: The intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated system. acs.org When malonic acid is used, the condensation is often followed by a decarboxylation step (loss of CO2), typically facilitated by heat, to yield the final acrylic acid product. nih.gov

The reaction is highly efficient for producing α,β-unsaturated compounds and can be carried out under mild conditions. damascusuniversity.edu.synih.gov The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. mdpi.comresearchgate.net For instance, piperidine has been shown to be an effective catalyst due to a balance of its nucleophilicity and basicity. acs.org

Table 1: Catalysts and Conditions in Knoevenagel Condensation for Furanacrylic Acid Synthesis

Aldehyde Reactant Active Methylene Compound Catalyst Solvent Temperature (°C) Yield (%) Reference
Furfural (B47365) Malonic Acid Piperidinium Acetate None 100 Good to Excellent researchgate.net
5-Substituted-2-furaldehydes Malononitrile Sodium Carbonate Ethanol (B145695) Room Temp 86 acs.org
5-p-Tolyl-2-furaldehyde Malonic Acid Piperidine/Pyridine (B92270) None 100-150 High Theoretical
Benzaldehyde Ethyl Cyanoacetate (B8463686) ZnO None Room Temp High researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

The furan ring in this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. d-nb.info The oxygen heteroatom donates electron density to the ring, activating it towards electrophilic substitution, primarily at the C5 position. d-nb.info This inherent reactivity is harnessed in the synthesis of the parent 5-p-tolyl-2-furaldehyde, a key precursor.

The mechanism of electrophilic substitution on the furan ring involves the formation of a cationic intermediate, often referred to as a Wheland intermediate or sigma complex. The attack of an electrophile at the C5 position of a 2-substituted furan is favored because the resulting positive charge can be delocalized over the ring and the oxygen atom, leading to a more stable intermediate compared to attack at other positions. d-nb.info

In the context of synthesizing the precursor, 5-p-tolyl-2-furaldehyde, a Friedel-Crafts type reaction between 2-furaldehyde and a suitable tolyl electrophile (or its precursor) would proceed via such a cationic intermediate. The electron-withdrawing nature of the formyl group at the C2 position directs the incoming electrophile to the C5 position.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reactivity allows for the construction of complex bicyclic structures. nih.gov While the aromaticity of the furan ring makes it less reactive than non-aromatic dienes, the reaction can proceed with reactive dienophiles. researchgate.net

For furanacrylic acid derivatives, the presence of the electron-withdrawing acrylic acid group can decrease the reactivity of the furan ring as a diene. However, studies have shown that even electron-poor furans, such as 2-furoic acid and its derivatives, can participate in Diels-Alder reactions, particularly with strong dienophiles like maleimides. nih.govrsc.org These reactions are often enhanced in aqueous media. nih.govresearchgate.net The reaction proceeds via a concerted mechanism where the diene (furan moiety) and the dienophile react in a single step to form a 7-oxabicyclo[2.2.1]heptene adduct. youtube.com

The endo product is typically the major product in Diels-Alder reactions involving cyclic dienes due to favorable secondary orbital interactions. youtube.com The reversibility of the furan Diels-Alder reaction is a key characteristic that can be influenced by reaction conditions.

Chemical Transformations of the Acrylic Acid Moiety

The acrylic acid portion of this compound offers a range of possibilities for chemical modification, including reactions at the carbon-carbon double bond and the carboxylic acid group.

The carbon-carbon double bond in the acrylic acid side chain is susceptible to addition reactions. One such important transformation is hydroarylation, which involves the addition of an aryl group and a hydrogen atom across the double bond. researchgate.net

Reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of strong Brønsted or Lewis acids, such as triflic acid (TfOH) or aluminum chloride (AlCl3), lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov The mechanism is believed to involve superelectrophilic activation, where both the carbonyl oxygen and the furan oxygen are protonated, generating a highly reactive dicationic intermediate. This intermediate then undergoes a Friedel-Crafts type reaction with the arene. nih.gov

Table 2: Hydroarylation of 3-(Furan-2-yl)propenoic Acid with Various Arenes

Arene Acid Catalyst Temperature (°C) Time (h) Yield (%) Reference
Benzene (B151609) AlCl₃ Room Temp 1 65 nih.gov
o-Xylene TfOH 0 2 55 nih.gov
m-Xylene TfOH 0 2 98 nih.gov
p-Xylene TfOH 0 2 93 nih.gov
Mesitylene TfOH 0 2 84 nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Furthermore, the double bond can be readily reduced through catalytic hydrogenation. This is typically achieved using hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C). nih.govrsc.org The hydrogenation selectively saturates the acrylic double bond to yield 3-(5-p-Tolyl-furan-2-yl)-propanoic acid without affecting the furan or tolyl aromatic rings under controlled conditions. researchgate.netmdpi.com The choice of catalyst and reaction conditions (temperature, pressure) is crucial to prevent over-hydrogenation of the furan ring. nih.govmdpi.com

The carboxylic acid group is a versatile functional handle for various derivatizations. Esterification is a common transformation, typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.comgoogle.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Subsequent proton transfers and elimination of water yield the corresponding ester, such as this compound ethyl ester. echemi.com

Other derivatizations of the carboxylic acid group include its conversion to amides, acyl chlorides, and other related functional groups. thermofisher.com For instance, treatment with thionyl chloride can convert the carboxylic acid to an acyl chloride, which is a highly reactive intermediate for the synthesis of esters and amides under milder conditions. researchgate.net These derivatizations are essential for modifying the properties of the molecule for various applications. thermofisher.com

Reactivity Profiles of the 5-p-Tolyl-furan Subunit

The reactivity of the furan ring in this compound is significantly modulated by its substituents: the activating p-tolyl group at the C5 position and the deactivating acrylic acid group at the C2 position. Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution more easily than benzene. pearson.com The presence of substituents alters this inherent reactivity and dictates the regioselectivity of subsequent reactions.

Influence of the p-Tolyl Group on Furan Ring Reactivity

The p-tolyl group, consisting of a methyl-substituted phenyl ring, exerts a notable influence on the electronic properties of the furan ring to which it is attached. This influence is a combination of inductive and resonance (mesomeric) effects.

Inductive Effect: The tolyl group is generally considered to be weakly electron-donating through induction.

Resonance Effect: More significantly, the phenyl ring can donate electron density to the furan ring via resonance, particularly when the rings are coplanar. The methyl group on the para position of the phenyl ring is itself electron-donating, further enhancing the electron-donating capacity of the entire p-tolyl substituent.

This net electron-donating character increases the electron density of the furan ring, making it more nucleophilic. Compared to an unsubstituted furan, the 5-p-tolyl-furan subunit is therefore more activated towards electrophilic attack. The reactivity of five-membered heterocycles is known to be in the order of Pyrrole > Furan > Thiophene, and the addition of an activating group like p-tolyl further enhances furan's reactivity. pharmaguideline.comslideshare.net This increased reactivity means that reactions can often proceed under milder conditions than those required for less activated furan derivatives. pharmaguideline.com

Electrophilic Substitution Patterns on the Furan Ring

Electrophilic substitution on an unsubstituted furan ring shows a strong preference for the C2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance, involving three resonance structures. pearson.comquora.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. quora.com

In the case of the 5-p-tolyl-furan subunit, the C2 and C5 positions are already substituted. This leaves the C3 and C4 positions as potential sites for electrophilic attack. The regiochemical outcome is determined by the combined directing effects of the existing substituents.

The 5-p-Tolyl Group: As an activating, electron-donating group, it directs incoming electrophiles to the adjacent ortho position, which is C4.

The 2-Acrylic Acid Group: This group is electron-withdrawing due to the conjugated carbonyl and carboxyl functionalities. Electron-withdrawing groups deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the meta position, which is C4.

Directing Effects of Substituents on the Furan Ring in this compound

SubstituentPositionElectronic NatureEffect on ReactivityDirecting Position for Electrophilic Attack
p-TolylC5Electron-Donating (Activating)IncreasesC4 (ortho)
-CH=CH-COOH (Acrylic acid)C2Electron-Withdrawing (Deactivating)DecreasesC4 (meta)

Stereochemical Control and Isomerism in Furanacrylic Acid Synthesis

The synthesis of this compound involves the formation of a carbon-carbon double bond, which introduces the possibility of geometric isomerism (E/Z isomerism). nih.gov The spatial arrangement of the substituents around this double bond can significantly impact the molecule's physical properties and biological activity. Therefore, controlling the stereochemical outcome of the synthesis is a critical aspect of its preparation. fiveable.menumberanalytics.com

The most common synthetic routes to furanacrylic acids start from the corresponding furan-2-carbaldehyde, in this case, 5-p-tolyl-furan-2-carbaldehyde. Condensation reactions such as the Knoevenagel condensation, Perkin reaction, or Wittig-type reactions are typically employed. nih.gov The choice of synthetic methodology is crucial for achieving stereochemical control. rijournals.com

Knoevenagel Condensation: The reaction of 5-p-tolyl-furan-2-carbaldehyde with malonic acid in the presence of a base like pyridine or piperidine, followed by decarboxylation, typically yields the thermodynamically more stable (E)-isomer as the major product. nih.gov Research on similar 3-(furan-2-yl)propenoic acids has shown that this method predominantly produces the E-isomers. nih.gov

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions offer more versatility in controlling stereochemistry. The HWE reaction, using a stabilized phosphonate (B1237965) ylide like triethyl phosphonoacetate, is highly stereoselective for the (E)-alkene. The use of non-stabilized Wittig ylids, on the other hand, generally favors the formation of the (Z)-isomer, especially under salt-free conditions.

The (E)-isomer of this compound is generally expected to be the thermodynamically preferred product due to reduced steric hindrance between the furan ring and the carboxylic acid group. Synthetic strategies are often optimized to maximize the yield of this isomer.

Stereochemical Outcome of Common Syntheses for α,β-Unsaturated Acids

Reaction TypeTypical ReagentsMajor Isomer ProducedGeneral Selectivity
Knoevenagel CondensationMalonic acid, Piperidine/Pyridine(E)-isomerHigh (thermodynamic control)
Horner-Wadsworth-EmmonsStabilized phosphonate ylides (e.g., triethyl phosphonoacetate)(E)-isomerVery High
Wittig Reaction (Stabilized Ylide)(Carbethoxymethylene)triphenylphosphorane(E)-isomerHigh
Wittig Reaction (Non-stabilized Ylide)Ylides from alkyltriphenylphosphonium salts(Z)-isomerModerate to High (kinetic control)

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics for furan-based compounds.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller energy gap generally implies higher chemical reactivity and a greater ease of electronic excitation. researchgate.net

In studies of related furan-containing compounds, such as Chalcone (B49325) (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For many furan (B31954) derivatives, the HOMO is typically localized over the furan ring and parts of the phenyl substituent, while the LUMO is distributed across the acrylic acid or chalcone backbone, indicating that charge transfer occurs within the molecule upon electronic excitation. researchgate.net

Table 1: Illustrative FMO Parameters for a Related Furan Derivative (Note: Data is representative of calculations performed on similar furan-based compounds, not specifically 3-(5-p-Tolyl-furan-2-yl)-acrylic acid)

ParameterCalculated Value (eV)Implication
HOMO Energy-5.98Electron-donating ability
LUMO Energy-2.15Electron-accepting ability
Energy Gap (ΔE)3.83Chemical reactivity and stability

Calculation of Spectroscopic Parameters and Reaction Intermediates

DFT calculations are a reliable method for predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. Theoretical vibrational spectra (FT-IR and FT-Raman) and NMR chemical shifts (¹H and ¹³C) have been successfully calculated for compounds like 2-furanacrylic acid. researchgate.net The calculated frequencies and chemical shifts often show good agreement with experimental values after the application of appropriate scaling factors. researchgate.net

Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the structures and energies of transient species such as reaction intermediates and transition states. In studies on the reactions of 3-(furan-2-yl)propenoic acids, DFT has been used to model cationic intermediates formed during protonation in superacid. nih.gov These calculations help estimate the electrophilic properties and reactivity of these species, providing insight into the reaction pathways for processes like hydroarylation. nih.gov The Gibbs free energies (ΔG) of these intermediates are calculated to determine the favorability of different reaction steps. nih.gov

Dipole Moments and Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity. researchgate.net MEP maps use a color scale to identify regions of varying electron density:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. In furan-acrylic acids, this is typically around the oxygen atoms of the carboxyl group.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green: Represents regions of neutral potential.

These maps provide a clear picture of the charge distribution and help identify sites involved in intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and stability of a molecule in different environments, such as in a vacuum or in a solvent like water.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized derivatives, thereby guiding drug discovery efforts. mdpi.com

For classes of compounds related to furan derivatives, such as 2-phenyl-2,3-dihydrobenzofurans, QSAR models have been developed to predict activities like antileishmanial potency. mdpi.com These models use various molecular descriptors as independent variables, including:

Physicochemical properties: Log P (hydrophobicity), Molar Refractivity (MR), and Molecular Weight (MW). nih.gov

Topological descriptors: Parameters that describe the shape and branching of the molecule.

Electronic descriptors: Properties related to the electron distribution in the molecule.

The resulting models are validated statistically to ensure their predictive power. The analysis can reveal which structural features are most important for enhancing biological activity, for example, identifying specific positions on the molecule where bulky or electron-withdrawing groups might increase potency. mdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug design to understand the binding mechanism of a potential drug and to estimate its binding affinity.

Numerous docking studies have been performed on furan-containing molecules that are structurally related to this compound, investigating their potential as inhibitors for various biological targets. For example, furan chalcone derivatives have been docked into the active site of the urease enzyme to explore their inhibitory potential. mdpi.com Other studies have investigated furan derivatives as potential inhibitors of targets such as Mycobacterium tuberculosis Enoyl-ACP reductase and tubulin. nih.govresearchgate.net

These studies typically yield the following information:

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. A more negative score usually indicates a stronger binding.

Binding Pose: The predicted three-dimensional orientation of the ligand within the receptor's active site.

Key Interactions: Identification of the specific amino acid residues in the protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and ionic bonds. mdpi.com

Table 2: Representative Molecular Docking Results for a Furan-Based Ligand with a Protein Target (Note: This data is illustrative and compiled from studies on various furan derivatives targeting different enzymes.)

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Furan Chalcone DerivativeUrease-7.2CYS321, MET366, ALA365Pi-donor hydrogen bond, Pi-sulfur, Amide-Pi stacked
Furan-oxadiazole DerivativeEnoyl-ACP Reductase-8.5TYR158, NADHydrogen bond, Hydrophobic
Acrylic Acid Derivativeβ-Tubulin-6.8CYS241, LEU255, VAL318Hydrogen bond, Hydrophobic

The insights from molecular docking help to explain the structure-activity relationship at a molecular level and can guide the rational design of more potent and selective inhibitors. mdpi.com

Biological and Pharmacological Research of 3 5 P Tolyl Furan 2 Yl Acrylic Acid and Structural Analogues: Mechanistic Insights

Broad Spectrum Biological Activities of Furan (B31954) Derivatives

The furan nucleus is a fundamental structural motif in a multitude of biologically active compounds. nih.govnih.gov The inherent chemical properties of the furan ring allow for diverse substitutions, leading to a wide range of pharmacological effects. utripoli.edu.ly

Antimicrobial (Antibacterial, Antifungal, Antiviral) Activities

Furan derivatives have been extensively investigated for their antimicrobial properties. nih.gov Research has demonstrated their efficacy against a variety of pathogens, including bacteria, fungi, and viruses. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. nih.gov

The antimicrobial potential of furan derivatives is often linked to the specific substituents on the furan ring. For example, nitrofurantoin, a well-known furan derivative, is a clinically used antibacterial agent for urinary tract infections. Furthermore, various synthetic furan derivatives have exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.

In the realm of antifungal agents, furan-containing compounds have shown significant promise. Studies on 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, which are structurally related to the natural product (-)-incrustoporine, revealed potent activity against Aspergillus fumigatus. nih.gov Notably, derivatives with halogen substituents on the phenyl ring displayed higher antifungal effects than some azole antifungal drugs. nih.gov

Anticancer and Antiproliferative Activities

A growing body of evidence supports the anticancer and antiproliferative potential of furan derivatives. nih.gov These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms. For example, novel 3-R-6-(5-arylfuran-2-yl)- nih.govnih.govgrowingscience.comtriazolo[3,4-b] nih.govnih.govgrowingscience.comthiadiazoles have been synthesized and evaluated for their anticancer activity, with some compounds exhibiting significant cytotoxic effects. dmed.org.ua

Furthermore, certain 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones have demonstrated notable in vitro anticancer activities against human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549). d-nb.info The presence of the furan moiety was found to be a key contributor to the observed anticancer activity. d-nb.info Some furan-based compounds have also been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Other Pharmacological Activities (e.g., Anti-inflammatory, Analgesic, Antidepressant)

Beyond their antimicrobial and anticancer properties, furan derivatives have been associated with a range of other pharmacological activities. These include anti-inflammatory, analgesic, and antidepressant effects.

The anti-inflammatory properties of some furan derivatives have been demonstrated in various experimental models. For instance, 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors, has been shown to possess antinociceptive and anti-inflammatory properties in mice. nih.gov This compound was found to attenuate paw edema in inflammatory models, indicating its potential as an anti-inflammatory agent. nih.gov

In terms of analgesic activity, certain furan derivatives have shown promise in pain management. The aforementioned 3-furan-2-yl-N-p-tolyl-acrylamide significantly reversed mechanical allodynia and thermal hyperalgesia in inflammatory and neuropathic pain models in mice. nih.gov

Furthermore, some furan-based compounds have been investigated for their potential as antidepressants. A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated, with some compounds showing antidepressant-like effects in preclinical models. utripoli.edu.ly

Mechanistic Exploration of Antimicrobial Effects

To better understand the therapeutic potential of furan derivatives, researchers have begun to elucidate the mechanisms underlying their antimicrobial activity. A significant area of focus has been their antifungal effects, particularly against opportunistic pathogens like Candida species.

Antifungal Activity Against Candida Species (e.g., C. albicans)

A structural analogue of the target compound, (E)-3-(furan-2-yl)acrylic acid, has been synthesized and evaluated for its antifungal effects against several Candida species. nih.gov The study revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 64 to 512 μg/mL against C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) of (E)-3-(furan-2-yl)acrylic acid against various Candida species.

Candida SpeciesMIC (μg/mL)
C. albicans64 - 512
C. glabrata64 - 512
C. parapsilosis64 - 512
C. tropicalis64 - 512

The research also indicated a fungistatic profile for (E)-3-(furan-2-yl)acrylic acid, similar to fluconazole, as it contributed to a decrease in the number of C. albicans cells but did not achieve a 99.9% reduction. nih.gov Interestingly, the study also found a synergistic effect when (E)-3-(furan-2-yl)acrylic acid was combined with amphotericin B against C. albicans and C. tropicalis. nih.gov

Inhibition of Morphological Transition in Fungi

A key virulence factor for Candida albicans is its ability to switch between yeast and hyphal forms. The inhibition of this morphological transition is a promising strategy for antifungal therapy. Research has shown that (E)-3-(furan-2-yl)acrylic acid can inhibit this crucial step in C. albicans pathogenesis. nih.gov

The compound was observed to decrease the formation of virulence and reproduction structures, such as pseudohyphae, blastoconidia, and chlamydospores. nih.gov This suggests that part of its antifungal mechanism involves interfering with the developmental processes that are essential for the virulence of C. albicans. By preventing the switch to the more invasive hyphal form, the compound can potentially attenuate the ability of the fungus to cause infections. nih.gov

Potential Interactions with Microbial Biosynthetic Pathways (e.g., Ergosterol)

Research into the direct interactions of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid with microbial biosynthetic pathways is an emerging field. However, studies on structurally related furan-2-yl acrylic acid derivatives provide significant insights into potential mechanisms, particularly concerning the ergosterol (B1671047) biosynthesis pathway, a critical component of fungal cell membranes.

The compound (E)-3-(furan-2-yl)acrylic acid, which shares the core furan acrylic acid structure, has been evaluated for its antifungal effects. One study noted that this compound stimulated ergosterol biosynthesis in Candida species, suggesting a possible activation of microbial resistance responses. researchgate.net In contrast, a study on Propyl (E)-3-(furan-2-yl) acrylate (B77674) (PFA), an ester derivative, demonstrated a significant inhibitory effect on the ergosterol pathway. scielo.br Treatment with PFA at twice its minimum inhibitory concentration (MIC) resulted in a 75% reduction in ergosterol biosynthesis in Candida albicans, indicating that this class of compounds can disrupt the integrity of the fungal cell membrane by depleting ergosterol. scielo.brresearchgate.net This disruption of the ergosterol pathway is a common mechanism for many clinical antifungal agents. scielo.br

The minimum inhibitory concentrations for PFA against various Candida species ranged from 64 to 512 μg/mL. scielo.brscielo.br These findings suggest that derivatives of furan acrylic acid have the potential to modulate the ergosterol biosynthesis pathway, a key target for antifungal therapies. scielo.br

Table 1: Antifungal Activity and Ergosterol Interaction of Furan Acrylic Acid Derivatives

CompoundOrganismActivityEffect on Ergosterol BiosynthesisReference
(E)-3-(furan-2-yl)acrylic acidCandida spp.AntifungalStimulated biosynthesis researchgate.net
Propyl (E)-3-(furan-2-yl) acrylate (PFA)Candida albicansAntifungal (MIC: 64-512 μg/mL)Reduced by 75% scielo.br

Mechanistic Studies in Neuropathic Pain Modulation by Related p-Tolyl Furan Acrylamide (B121943) Derivatives

Investigations into the acrylamide analogue, (E)-3-furan-2-yl-N-p-tolyl-acrylamide (referred to as PAM-2), have revealed significant potential in modulating neuropathic pain. acs.orgokstate.eduunifi.it Studies utilizing animal models of streptozotocin-induced diabetic neuropathy and oxaliplatin-induced chemotherapy neuropathy have demonstrated the anti-nociceptive effects of this compound and its derivatives. nih.govacs.org

α7 Nicotinic Acetylcholine Receptor (nAChR) Potentiation as a Key Mechanism

The primary mechanism underlying the anti-neuropathic pain activity of PAM-2 and its structural derivative, DM489, is the potentiation of the α7 nicotinic acetylcholine receptor (nAChR). acs.orgokstate.edu These compounds act as positive allosteric modulators (PAMs), which enhance the receptor's response to its endogenous agonist, acetylcholine, rather than directly activating the receptor themselves. nih.govnih.gov Electrophysiological studies have confirmed that PAM-2 potentiates both human and rat α7 nAChRs. acs.orgunifi.it This potentiation is considered the predominant molecular mechanism for the observed pain relief. okstate.edunih.govacs.org The involvement of α7 nAChRs in pain-related processes is well-documented, making them a key therapeutic target. unifi.it

Inhibition by Selective Receptor Antagonists

To confirm the central role of the α7 nAChR in the action of these p-tolyl furan acrylamide derivatives, studies were conducted using selective antagonists. The anti-neuropathic pain effects of both PAM-2 and DM489 were shown to be inhibited by methyllycaconitine, a selective antagonist of the α7 nAChR. acs.orgunifi.itnih.govacs.org This inhibition provides strong evidence that the analgesic properties of these compounds are mediated specifically through their interaction with α7-containing nicotinic receptors. nih.govnih.gov

Comparative Analysis with Other Receptor and Ion Channel Interactions

Table 2: Mechanistic Profile of (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2)

MechanismFindingEvidenceReference
Primary Target α7 Nicotinic Acetylcholine Receptor (nAChR)Potentiates human and rat α7 nAChRs acs.orgunifi.itnih.gov
Antagonist Inhibition Anti-neuropathic pain activity blockedInhibited by the α7-selective antagonist methyllycaconitine acs.orgunifi.itacs.orgnih.gov
Target Selectivity More potent at α7 nAChR than other targets2-7x higher potency vs. hCaV2.2 channel inhibition; much higher vs. rα9α10 nAChR inhibition acs.orgokstate.eduunifi.it

Investigation of Anticancer Mechanisms

While research on the specific anticancer properties of this compound is limited, studies on various structural analogues containing the furan moiety have shown promising antiproliferative effects across different cancer cell lines.

Antiproliferative Effects on Specific Cancer Cell Lines

The anticancer potential of compounds structurally related to this compound has been demonstrated. For instance, novel hybrid chalcones incorporating a [3‐(furan‐2‐yl) pyrazol‐4‐yl] structure showed significant anticancer activity. d-nb.info One such compound exhibited inhibitory activity in the range of 85-100% against human hepatocellular carcinoma (HepG2), human Caucasian breast adenocarcinoma (MCF7), and lung carcinoma (A549) cell lines at a concentration of 100 µg/ml. d-nb.info

Another study on 5-substituted-3,4-diphenylfuran-2-ones, which also contain a core furan ring, identified a potent compound that effectively reduced the proliferation of prostate cancer cells, including PC3 and DU145 cell lines, with IC50 values as low as 5 µM. nih.gov Furthermore, research on (3-(furan-2-yl)pyrazol-4-yl) chalcones has also pointed to cytotoxic effects against the A549 lung carcinoma cell line. nih.gov These findings collectively suggest that the furan scaffold, a key feature of this compound, is a promising component in the design of novel antiproliferative agents.

Table 3: Antiproliferative Activity of Structurally Related Furan Compounds

Compound ClassCancer Cell LinesActivity NotedReference
[3-(furan-2-yl) pyrazol-4-yl]chalconesHepG2, MCF7, A54985-100% inhibition at 100 µg/ml d-nb.info
5-substituted-3,4-diphenylfuran-2-onesPC3, DU145 (Prostate)IC50 values as low as 5 µM nih.gov
(3-(furan-2-yl)pyrazol-4-yl) chalconesA549 (Lung)Cytotoxic effects nih.gov

Modulation of Cellular Pathways (e.g., EGFR inhibition, topoisomerase I inhibition)

While direct studies on this compound are limited, research on structurally related furan and benzofuran (B130515) derivatives suggests potential mechanisms of action involving the modulation of key cellular pathways critical in cancer progression, such as the inhibition of Epidermal Growth Factor Receptor (EGFR) and topoisomerase I.

EGFR Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. researchgate.netdovepress.com Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. mdpi.com Several studies have highlighted the potential of furan and benzofuran scaffolds in the design of potent EGFR inhibitors. researchgate.netnih.gov For instance, certain benzofuran derivatives have demonstrated significant inhibitory activity against EGFR tyrosine kinase, comparable to the reference drug gefitinib. nih.gov The general structure of these inhibitors often includes a heterocyclic core that anchors the molecule in the ATP-binding site of the EGFR kinase domain. The furan ring, being an electron-rich aromatic system, can engage in various interactions with the amino acid residues in the active site, contributing to the inhibitory activity. ijabbr.com

Topoisomerase I Inhibition:

Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes like replication and transcription. nih.gov Topoisomerase I, in particular, creates transient single-strand breaks in the DNA to allow for relaxation of supercoiled DNA. nih.gov Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately, cell death, making it an effective strategy in cancer therapy. nih.gov Research has shown that certain pyridine (B92270) derivatives containing furan and thienyl moieties exhibit significant topoisomerase I inhibitory activity. nih.gov A structure-activity relationship study of these compounds indicated that a 2-thienyl-4-furylpyridine skeleton was important for this activity. nih.gov This suggests that the furan ring, in combination with other aromatic systems, can play a critical role in the interaction with the topoisomerase I-DNA complex.

While no direct evidence links this compound to topoisomerase I inhibition, the presence of the furan ring in its structure makes this a plausible area for future investigation. The planar nature of the furan ring could allow it to intercalate into the DNA base pairs or interact with the enzyme's active site.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For this compound derivatives, the key structural components influencing their biological activity would be the p-tolyl group, the furan core, and the acrylic acid moiety.

The p-tolyl group, a benzene (B151609) ring substituted with a methyl group at the para position, can significantly influence the biological activity of the parent compound through various interactions. The aryl group can participate in hydrophobic and van der Waals interactions within the target's binding pocket. The position and nature of substituents on this aryl ring are often critical for potency and selectivity.

The methyl group on the tolyl ring can also influence the electronic properties of the aromatic ring and potentially engage in specific interactions within the binding site. Further studies would be needed to delineate the precise role of the p-tolyl group in the biological activity of this specific compound class.

The acrylic acid moiety (-CH=CH-COOH) is a versatile functional group that can significantly impact the pharmacological profile of a molecule. The carboxylic acid group can act as a hydrogen bond donor and acceptor, enabling interactions with polar residues in a biological target. The double bond in the acrylic acid side chain imparts a degree of rigidity and planarity to this part of the molecule.

Modifications to the acrylic acid moiety can lead to substantial changes in biological efficacy. For instance, esterification of the carboxylic acid to form acrylic acid esters can alter the compound's solubility, cell membrane permeability, and metabolic stability. Research on other classes of compounds has shown that converting the carboxylic acid to an ester or an amide can modulate the compound's activity and selectivity.

Emerging Applications and Future Research Perspectives

Utility of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid as a Chemical Building Block for Advanced Materials

The molecular architecture of this compound makes it a promising candidate as a monomer or chemical intermediate for the synthesis of advanced materials. Its utility stems from the distinct functionalities of its constituent parts: the furan (B31954) ring, the acrylic acid group, and the p-tolyl substituent.

The furan ring is a bio-based five-membered heterocycle that can serve as a sustainable alternative to petroleum-derived benzene (B151609) rings in polymer chemistry. Polyesters based on 2,5-furandicarboxylic acid (FDCA), a related furan derivative, are already being explored as bio-based replacements for polyethylene terephthalate (PET). mdpi.com Similarly, the furan core in this compound can be integrated into polymer backbones, potentially imparting unique thermal and mechanical properties.

The acrylic acid functional group is a well-established polymerizable moiety. Through processes like free-radical polymerization, it can form polyacrylates, a versatile class of polymers with widespread applications. iafor.org The presence of the acrylic acid group allows this compound to be either homopolymerized or copolymerized with other monomers to create novel functional polymers. These polymers could find use in coatings, adhesives, and specialty plastics. The synthesis of poly(acrylic acid) can be controlled to produce polymers with specific molecular weights for targeted applications. researchgate.net

Furthermore, the conjugated system formed by the furan ring and the acrylic double bond, extended by the p-tolyl group, suggests potential applications in organic electronics. Conjugated organic molecules are the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The p-tolyl group can influence the molecule's solubility, processability, and solid-state packing, which are critical parameters for the performance of electronic devices.

Advancements in Medicinal Chemistry: Design and Synthesis of Novel, More Potent Analogues

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.commdpi.com Furanacrylic acid derivatives, in particular, have been investigated for their therapeutic potential, with research demonstrating that modifications to their structure can lead to the development of novel and more potent drug candidates.

The synthesis of furanacrylic acid derivatives typically involves the condensation of a substituted furan-2-carbaldehyde with malonic acid or its esters. nih.govchemicalbook.com For this compound, the precursor would be 5-p-tolyl-2-furaldehyde. This synthetic accessibility allows for the systematic design and creation of a library of analogues to explore structure-activity relationships (SAR).

Strategies for Analogue Design:

Modification of the Aryl Substituent: The p-tolyl group at the 5-position of the furan ring can be replaced with a wide variety of other substituted aryl or heteroaryl groups. Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets. scbt.com

Alteration of the Acrylic Acid Moiety: The carboxylic acid group can be esterified or converted to an amide to alter the compound's polarity, solubility, and pharmacokinetic profile. The double bond can also be modified, although this would change the core structure from an acrylic acid derivative.

Substitution on the Furan Ring: While the parent compound is substituted at the 2- and 5-positions, further substitution at the 3- or 4-positions, though synthetically more challenging, could lead to novel analogues with unique biological profiles.

Research on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has shown that these compounds can exhibit significant antimicrobial activity against organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov This suggests that analogues of this compound are promising candidates for the development of new anti-infective agents.

Table 1: Examples of Substituted Furanacrylic Acid Analogues and Their Potential Relevance
Compound NameCAS NumberStructural Modification (Compared to Parent Furanacrylic Acid)Potential Research Area
3-(Furan-2-yl)acrylic acid539-47-9Unsubstituted Phenyl GroupBaseline compound for biological activity screening bldpharm.com
3-(5-Methyl-furan-2-yl)-acrylic acidN/AMethyl group instead of p-tolylInvestigating effect of smaller alkyl substituent molbase.com
3-(5-Phenyl-furan-2-yl)-acrylic acid62806-33-1Unsubstituted phenyl groupDirect comparison for electronic effects of tolyl's methyl group chemicalbook.com
3-[5-(3-Nitro-phenyl)-furan-2-yl]-acrylic acidN/AElectron-withdrawing nitro group on phenyl ringPotential for enhanced antimicrobial or anticancer activity scbt.com
3-(5-Acetyl-furan-2-yl)-acrylic acid111252-36-9Acetyl group instead of p-tolylExploring effects of a keto functionality

Interdisciplinary Applications in Agricultural Chemistry and Materials Science

The versatility of the furanacrylic acid scaffold extends beyond medicine into other interdisciplinary fields such as agricultural chemistry and materials science.

Agricultural Chemistry: Furan derivatives have been utilized in the development of agrochemicals, including fungicides and insecticides. nih.gov The biological activity observed in medicinal studies often translates to agricultural applications. For instance, compounds that inhibit fungal growth in human pathogens may also be effective against plant-pathogenic fungi. The structural motifs within this compound could be explored for the development of new pesticides. By creating and screening a library of analogues, it may be possible to identify compounds with high efficacy against specific agricultural pests while maintaining a low environmental toxicity profile. The derivation from biomass also aligns with the growing demand for more sustainable "green" chemistry solutions in agriculture. researchgate.net

Materials Science: As discussed in section 7.1, the primary application in materials science is the use of this compound as a monomer for creating novel polymers. These bio-based polymers could offer a reduced carbon footprint compared to their petrochemical counterparts. nih.gov The properties of these materials can be tailored by copolymerizing the furanacrylic acid monomer with other monomers like styrene, acrylates, or vinyl acetate. The resulting polymers could have applications ranging from biodegradable plastics to advanced functional materials for electronics or composites. The inherent rigidity of the furan and aryl groups could contribute to polymers with high thermal stability and mechanical strength.

Future Challenges and Research Directions for Furanacrylic Acid Derivatives in Drug Discovery and Development

While furanacrylic acid derivatives hold considerable promise, their progression from laboratory curiosities to clinically approved drugs faces several challenges inherent to modern drug discovery. nih.gov

Future Challenges:

Target Selectivity and Off-Target Effects: A primary challenge is designing derivatives that are highly selective for their intended biological target (e.g., a specific bacterial enzyme) while avoiding interactions with human proteins, which could lead to toxicity. The flexible nature of some enzyme active sites makes achieving high selectivity difficult. nih.gov

Metabolic Stability: The furan ring can be susceptible to metabolic oxidation in the body, which can lead to reactive intermediates and potential toxicity. A key research direction is to design analogues where the furan ring is sterically or electronically protected to enhance its metabolic stability without compromising biological activity.

Physicochemical Properties: Optimizing properties such as solubility, permeability, and oral bioavailability is crucial for any drug candidate. The relatively rigid and planar structure of furanacrylic acids may present challenges in achieving the ideal balance of these properties.

Synthetic Scalability: While the synthesis is feasible on a lab scale, developing cost-effective and environmentally friendly methods for large-scale production is a necessary step for commercial viability.

Future Research Directions:

Mechanism of Action Studies: For derivatives that show promising biological activity, detailed studies are needed to elucidate their precise mechanism of action. Understanding how these molecules interact with their targets at a molecular level is crucial for rational drug design.

Computational Modeling and AI: The use of artificial intelligence and advanced computational methods, such as free energy calculations, can accelerate the design process. nih.gov These tools can predict the binding affinity and pharmacokinetic properties of virtual analogues, allowing researchers to prioritize the synthesis of the most promising candidates.

Exploration of New Therapeutic Areas: While much of the focus has been on anti-infective and anticancer activities, the furan scaffold is versatile. ijabbr.com Future research should explore the potential of this compound derivatives against other targets, such as those involved in inflammatory or neurodegenerative diseases.

Drug Repurposing: Investigating existing furan-based compounds for new therapeutic uses is a time- and cost-effective strategy. frontiersin.org This approach could rapidly identify new applications for known molecules.

Q & A

Q. What are the established synthetic pathways for 3-(5-p-Tolyl-furan-2-yl)-acrylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling to link the p-tolyl-furan moiety with the acrylic acid group. Key steps include:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents like DMF or THF .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
  • Post-reaction purification : Column chromatography or recrystallization improves purity.
    Yield optimization can involve adjusting stoichiometric ratios of boronic acid derivatives and halogenated furans, as well as optimizing solvent polarity . For example, ethanol/water mixtures yield crystalline products with 72–85% purity in ester derivatives .

Q. How do structural modifications (e.g., fluorinated substituents) influence the solubility and reactivity of this compound?

  • Methodological Answer : Fluorinated substituents (e.g., difluorophenyl or trifluoromethyl groups) enhance electronegativity and alter solubility:
  • pH-dependent solubility : The acrylic acid moiety becomes more soluble in alkaline conditions (pH > 7) due to deprotonation, while fluorinated aromatic rings reduce aqueous solubility .
  • Reactivity modulation : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, favoring nucleophilic additions at the α,β-unsaturated carbonyl site .
    Comparative studies using analogs like 3-(3,5-dichlorophenyl)acrylic acid show that halogenation improves thermal stability but may reduce bioavailability due to increased hydrophobicity .

Advanced Research Questions

Q. What methodologies are recommended for elucidating reaction mechanisms in nucleophilic additions involving this compound?

  • Methodological Answer : Mechanistic studies require a combination of:
  • Kinetic isotope effects (KIE) : Deuterium labeling at the α-position to track proton transfer steps .
  • Computational modeling : Density Functional Theory (DFT) calculations to map transition states and energy barriers (e.g., using ICReDD’s reaction path search methods) .
  • In-situ spectroscopy : FT-IR or NMR to monitor intermediate formation during reactions .
    For example, hydrogenation of the acrylic acid double bond using H₂/Pd-C proceeds via a syn-addition mechanism, confirmed by stereochemical analysis of dihydro derivatives .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acrylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions . Strategies include:
  • Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., -Cl, -CF₃) and testing against standardized biological models .
  • Purity validation : High-resolution LC-MS or elemental analysis to rule out impurities affecting bioactivity .
  • Comparative controls : Testing analogs like 3-(5-(2-chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)acrylamide under identical conditions to isolate structural effects .

Q. What advanced characterization techniques are critical for confirming stereochemistry and regioselectivity in derivatives of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid derivatives .
  • 2D NMR (e.g., NOESY) : Identifies spatial proximity of protons to confirm regioselective addition patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas of novel derivatives, especially those with isotopic labeling .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial activity may arise from differences in bacterial strains or compound concentrations.
    • Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .

Methodological Innovations

  • Reaction Design : Integrate computational screening (e.g., quantum chemical calculations) with high-throughput experimentation to accelerate derivative synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.